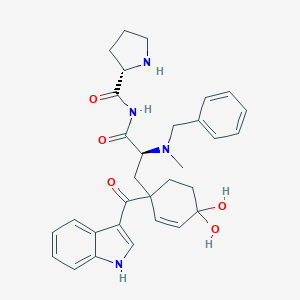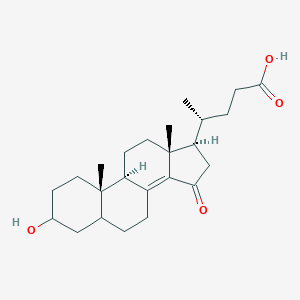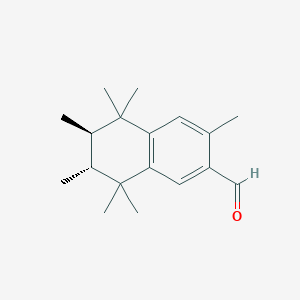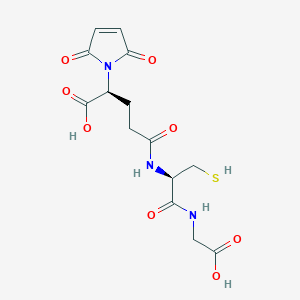![molecular formula C26H43NO8S B238343 N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine CAS No. 133429-88-6](/img/structure/B238343.png)
N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine, also known as taurocholic acid, is a bile acid that plays an important role in the digestion and absorption of fats and fat-soluble vitamins. It is synthesized in the liver from cholesterol and secreted into the small intestine where it aids in the emulsification and absorption of dietary fats. In addition to its role in digestion, taurocholic acid has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
1. Niemann-Pick Disease Type C1 Diagnosis and Study
Research has indicated the synthesis and identification of compounds structurally similar to N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine, which are major metabolites of bile acid found in the urine of patients with Niemann-Pick disease type C1. The synthesis of these compounds aids in the understanding and diagnosis of this disease. Notably, Iida et al. (2006) conducted a study on the chemical synthesis of related compounds, highlighting their significance in the context of Niemann-Pick disease type C1 (Iida et al., 2006). Additionally, Maekawa et al. (2013) developed a method for measuring these compounds in urine, proposing their utility as biomarkers for Niemann–Pick type C disease (Maekawa et al., 2013).
2. Diagnostic Marker Identification for Niemann-Pick Disease
Maekawa et al. (2016) identified sulfated cholesterol metabolites in the urine of a Niemann-Pick disease type C patient. They suggested that these compounds, which are structurally similar to the compound , could be potential diagnostic markers for this disease (Maekawa et al., 2016).
3. Internal Standard for Mass Spectrometric Analysis
Kakiyama et al. (2009) discussed the synthesis of a compound closely related to N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine, which served as an internal standard for mass spectrometric analysis of abnormal bile acids in Niemann-Pick disease (Kakiyama et al., 2009).
4. Enzymatic Cleavage and Metabolism Studies
Nair et al. (1967) studied the enzymatic cleavage of a compound similar to N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine, providing insights into the metabolic processes involving bile acids (Nair et al., 1967).
5. Bile Acid Sulfotransferase Activity
Research by Barnes et al. (1989) on bile acid sulfotransferase activity in rat liver, which includes studies on compounds structurally related to the compound , contributes to our understanding of bile acid metabolism and its clinical implications (Barnes et al., 1989).
properties
CAS RN |
133429-88-6 |
|---|---|
Product Name |
N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine |
Molecular Formula |
C26H43NO8S |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO8S/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1 |
InChI Key |
DKXXSIJHWWVNMO-XROMFQGDSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C |
SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |
physical_description |
Solid |
synonyms |
N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-glycine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)








![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)

